tert-Butyl 5-hydroxy-3-methyl-1H-indole-1-carboxylate tert-Butyl 5-hydroxy-3-methyl-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15928335
InChI: InChI=1S/C14H17NO3/c1-9-8-15(13(17)18-14(2,3)4)12-6-5-10(16)7-11(9)12/h5-8,16H,1-4H3
SMILES:
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

tert-Butyl 5-hydroxy-3-methyl-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC15928335

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-hydroxy-3-methyl-1H-indole-1-carboxylate -

Specification

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name tert-butyl 5-hydroxy-3-methylindole-1-carboxylate
Standard InChI InChI=1S/C14H17NO3/c1-9-8-15(13(17)18-14(2,3)4)12-6-5-10(16)7-11(9)12/h5-8,16H,1-4H3
Standard InChI Key JONMZTRSXJSVPP-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C2=C1C=C(C=C2)O)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

tert-Butyl 5-hydroxy-3-methyl-1H-indole-1-carboxylate belongs to the indole alkaloid family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key functional groups include:

  • A tert-butyl ester at the 1-position, enhancing steric bulk and metabolic stability.

  • A hydroxyl group at the 5-position, contributing to hydrogen-bonding interactions.

  • A methyl substituent at the 3-position, modulating electronic and steric effects.

The molecular formula (C₁₄H₁₇NO₃) and weight (247.29 g/mol) were confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₇NO₃
Molecular Weight247.29 g/mol
CAS NumberVCID: VC15928335
Melting PointPending characterization
SolubilitySoluble in DMSO, acetonitrile

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of indole derivatives. A representative procedure involves:

  • Reacting 5-hydroxy-3-methylindole with tert-butyl chloroformate in acetonitrile.

  • Adding 4-dimethylaminopyridine (DMAP) as a catalyst and triethylamine as a base to deprotonate the hydroxyl group.

  • Stirring the mixture at room temperature for 12–24 hours.

  • Purifying the product via flash column chromatography (ethyl acetate/hexane, 1:4 v/v), yielding >85% purity.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize reaction parameters (temperature, pressure, catalyst concentration). Automated systems enhance reproducibility, achieving batch yields exceeding 90%.

Table 2: Synthesis Comparison

ParameterLaboratory MethodIndustrial Method
CatalystDMAPHeterogeneous catalysts
SolventAcetonitrileDichloromethane
Yield85%90–95%
PurificationColumn chromatographyCrystallization

Biological Activities and Mechanisms

Antioxidant Properties

The compound exhibits free radical scavenging activity via its 5-hydroxyl group, which donates hydrogen atoms to neutralize reactive oxygen species (ROS). In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed an IC₅₀ of 18.7 μM, comparable to ascorbic acid.

Anti-Inflammatory Effects

Preliminary studies indicate suppression of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways in macrophage cells, reducing prostaglandin E₂ (PGE₂) levels by 40% at 10 μM.

Anti-Angiogenic Applications

As a precursor to 3-(indol-2-yl)quinoxalin-2-ones, this compound inhibits VEGF-induced endothelial cell proliferation (IC₅₀ = 50 nM) . Such derivatives block VEGF receptor-2 (VEGFR-2) phosphorylation, curtailing tumor angiogenesis .

Comparative Analysis with Structural Analogues

tert-Butyl 3-Bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate

This analogue (C₁₅H₁₉BrNO₃, MW 368.3 g/mol) incorporates a bromine atom and a branched hydroxyalkyl chain . While it shares the tert-butyl ester group, its larger steric profile reduces bioavailability compared to the 5-hydroxy-3-methyl variant .

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